Structural Differentiation: C15-Keto vs. Diester Esters
16‑Epipyromesaconitine is definitively distinguished from its parent mesaconitine by a C(15)-keto functional group that replaces the C(8)-O-acetyl and C(14)-O-benzoyl esters present in mesaconitine [1]. Pyrolysis of mesaconitine yields 16‑epi‑pyromesaconitine as the sole C(15)-keto pyro‑type product, whereas pyrolysis of hypaconitine yields 16‑epi‑pyrohypaconitine, confirming that the 16‑epi stereochemistry at C(16)-OCH3 is retained from the parent alkaloid [1]. This structural transformation is irreversible and defines a distinct chemotype that is not accessible through simple ester hydrolysis.
| Evidence Dimension | Presence of C(15)-keto group and absence of ester moieties |
|---|---|
| Target Compound Data | C(15)-keto present; no C(8)-O-acetyl; no C(14)-O-benzoyl; 16‑epi configuration at C(16)-OCH3 |
| Comparator Or Baseline | Mesaconitine: C(15)-OH, C(8)-O-acetyl, C(14)-O-benzoyl; Hypaconitine: C(15)-OH, C(8)-O-acetyl, C(14)-O-benzoyl |
| Quantified Difference | Qualitative structural difference; formation occurs under pyrolysis conditions (elevated temperature) |
| Conditions | Pyrolysis of purified mesaconitine and hypaconitine; structures determined by spectral and chemical correlation |
Why This Matters
Procurement of 16‑epipyromesaconitine rather than mesaconitine ensures access to a chemically distinct scaffold that is the direct pyrolytic rearrangement product, enabling accurate analytical reference for processed aconite materials.
- [1] Lee, H. S., Park, S. Y., & Chung, B. S. (1990). The Pyrolysis of Mesaconitine and Hypaconitine. Yakhak Hoeji, 34(2), 102-105. View Source
